Decaisoside E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

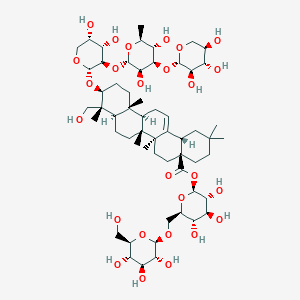

Decaisoside E is a triterpene saponin compound primarily isolated from the plant species Cephalaria hirsuta . Triterpene saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decaisoside E involves several steps, starting from the extraction of the crude plant material. The plant extract is subjected to chromatographic techniques to isolate the pure compound. The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is being explored to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Decaisoside E undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Chemistry: It serves as a model compound for studying the structure-activity relationship of triterpene saponins.

Biology: Decaisoside E exhibits significant antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

Medicine: Research has shown its potential in anticancer therapy due to its ability to induce apoptosis in cancer cells.

Industry: The compound is being explored for its use in cosmetic formulations due to its skin-protective properties

Mechanism of Action

The mechanism of action of Decaisoside E involves its interaction with cellular membranes and proteins. It exerts its effects by:

Antioxidant Activity: this compound scavenges free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis

Comparison with Similar Compounds

Decaisoside E is compared with other triterpene saponins such as:

- Aristatoside A

- Aristatoside B

- Macranthoside A

Uniqueness: this compound stands out due to its unique glycosidic linkage and the specific arrangement of sugar moieties, which contribute to its distinct biological activities .

Conclusion

This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject for further research and development.

If you have any more questions or need further details, feel free to ask!

Biological Activity

Decaisoside E, a compound derived from Centella asiatica, has garnered attention for its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a triterpene glycoside. Its structure is characterized by a complex arrangement that contributes to its biological activity. Triterpenes are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators in various cell types, including macrophages. In LPS-stimulated RAW 264.7 cells, this compound demonstrated a marked reduction in nitric oxide (NO) production, highlighting its potential as an anti-inflammatory agent .

2. Antioxidant Effects

The compound also showcases strong antioxidant properties. It is capable of scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in various neurodegenerative diseases .

3. Neuroprotective Properties

This compound has been studied for its neuroprotective effects, particularly in models of Alzheimer’s disease (AD). It has been shown to inhibit amyloid-beta (Aβ) fibrillation, a key factor in AD pathogenesis. In vitro studies revealed that this compound could reduce Aβ-induced cytotoxicity and apoptosis in neuronal cell lines .

Pharmacokinetics

Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by the presence of other compounds found in Centella asiatica. For instance, when administered as part of a standardized extract (ECa 233), the absorption and half-life of this compound were significantly enhanced compared to its pure form . This suggests that the synergistic effects of multiple constituents may improve therapeutic outcomes.

1. Neurodegenerative Disease Models

In animal models of AD, administration of this compound resulted in improved cognitive function and reduced Aβ burden in the brain. Long-term treatment was associated with enhanced levels of brain-derived neurotrophic factor (BDNF) and improved synaptic plasticity markers .

2. Inflammatory Disease Models

In models simulating inflammatory conditions, this compound effectively reduced markers of inflammation and oxidative stress. This was particularly evident in studies involving collagen-induced arthritis (CIA) rats, where the compound mitigated joint inflammation and damage .

Summary Table of Biological Activities

Properties

Molecular Formula |

C58H94O26 |

|---|---|

Molecular Weight |

1207.3 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C58H94O26/c1-24-34(63)45(82-48-41(70)35(64)27(61)20-75-48)44(73)50(78-24)83-46-36(65)28(62)21-76-51(46)81-33-11-12-54(4)31(55(33,5)23-60)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-49-43(72)40(69)38(67)30(80-49)22-77-47-42(71)39(68)37(66)29(19-59)79-47/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,54-,55-,56+,57+,58-/m0/s1 |

InChI Key |

DQDTUCJCIHGIOL-XSGUKHGCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.